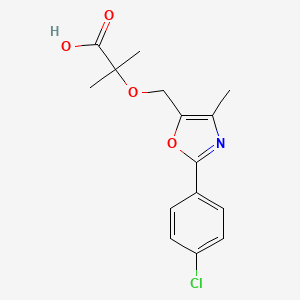
Romazarit
Overview
Description
Romazarit is a small molecule drug that acts as a peroxisome proliferator-activated receptor alpha agonist. It was initially developed by Roche Holding AG for the treatment of rheumatic diseases, particularly rheumatoid arthritis. The compound has shown potential as a disease-modifying antirheumatic drug due to its anti-inflammatory properties .
Preparation Methods
Romazarit can be synthesized through a multi-step process starting from 4-chlorobenzoic acid, ethyl 2-chloroacetoacetate, and ethyl 2-methyl 2-hydroxypropionate . The synthetic route involves the following steps:
- Reaction of the sodium salt of 4-chlorobenzoic acid with ethyl 2-chloroacetoacetate to form ethyl 3-oxo-2-(4-chlorophenylcarboxy)butyrate.
- Cyclization of the intermediate with formamide and sulfuric acid to yield ethyl 2-(4-chlorophenyl)-4-methyloxazole-5-carboxylate.
- Reduction of the ester with lithium aluminum hydroxide in tetrahydrofuran to produce 2-(4-chlorophenyl)-4-methyl-5-oxazolemethanol.
- Chlorination of the alcohol with thionyl chloride followed by reaction with the sodium alkoxide derivative of ethyl 2-methyl-2-hydroxypropionate to obtain ethyl [2-[(4-chlorophenyl)-4-methyl-5-oxazolyl]methoxy]-2-methylpropionate.
- Hydrolysis of the ester, acidification, and recrystallization to afford this compound as a white solid, which can be converted to the sodium salt by treatment with sodium isopropoxide in isopropanol .
Chemical Reactions Analysis
Romazarit undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction of the ester group in the synthetic pathway is achieved using lithium aluminum hydroxide.
Common reagents used in these reactions include formamide, sulfuric acid, lithium aluminum hydroxide, thionyl chloride, and sodium alkoxide derivatives. The major products formed from these reactions are intermediates that lead to the final this compound compound .
Scientific Research Applications
Mechanism of Action
Romazarit exerts its effects by acting as a peroxisome proliferator-activated receptor alpha agonist. This receptor is involved in the regulation of lipid metabolism and inflammation. By activating this receptor, this compound modulates the expression of genes involved in inflammatory responses, leading to reduced inflammation and disease progression in rheumatoid arthritis .
Comparison with Similar Compounds
Romazarit is structurally similar to other peroxisome proliferator-activated receptor alpha agonists, such as clobuzarit. it has shown a more favorable safety profile with fewer hepatic changes and less peroxisome proliferation compared to clobuzarit . Other similar compounds include fenofibrate and gemfibrozil, which are also peroxisome proliferator-activated receptor alpha agonists used primarily for lipid-lowering effects .
Properties
IUPAC Name |
2-[[2-(4-chlorophenyl)-4-methyl-1,3-oxazol-5-yl]methoxy]-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO4/c1-9-12(8-20-15(2,3)14(18)19)21-13(17-9)10-4-6-11(16)7-5-10/h4-7H,8H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNXXSBRGLBOASF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C2=CC=C(C=C2)Cl)COC(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046216 | |
| Record name | Romazarit | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109543-76-2 | |
| Record name | Romazarit [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109543762 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Romazarit | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ROMAZARIT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CN68E94R2X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2R)-1-[4-[(3,4-dichlorophenyl)methyl]-1-methylpiperidin-1-ium-1-yl]-3-methylbutan-2-yl]-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B1679436.png)
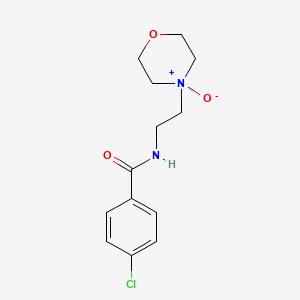
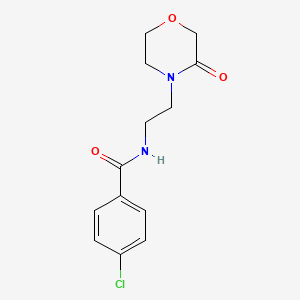



![6-Methyl-2-oxo-6,7-dihydro-[1,3]benzodioxolo[5,6-a]quinolizine-3-carboxylic acid](/img/structure/B1679445.png)
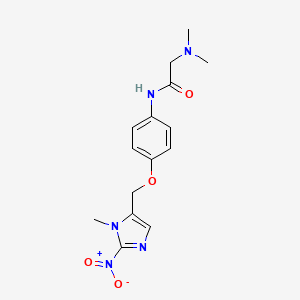
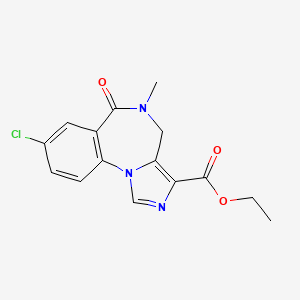
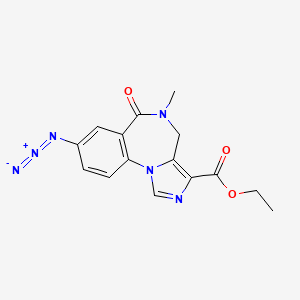
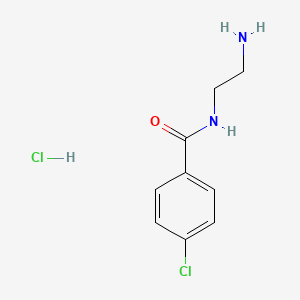
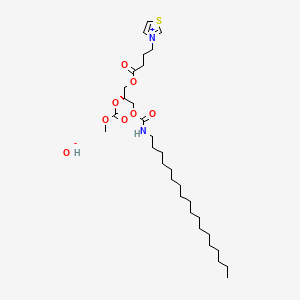
![Tert-butyl 5-methyl-6-oxo-5,6-dihydro-4h-imidazo[1,5-a]thieno[2,3-f][1,4]diazepine-3-carboxylate](/img/structure/B1679457.png)
